molecular formula C13H17N3 B11787924 (S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine

(S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine

Cat. No.: B11787924
M. Wt: 215.29 g/mol
InChI Key: QLKZEIPFTZJBAM-VIFPVBQESA-N
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Description

(S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a cyclization reaction involving a suitable precursor.

    Chiral Center Introduction: The chiral center can be introduced using chiral catalysts or chiral starting materials.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores.

    Chiral Amines: Compounds with similar chiral centers and amine functionalities.

Uniqueness

(S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific combination of a cyclobutyl group, benzimidazole core, and chiral center. This unique structure may confer specific biological activities and properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

(1S)-1-(1-cyclobutylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C13H17N3/c1-9(14)13-15-11-7-2-3-8-12(11)16(13)10-5-4-6-10/h2-3,7-10H,4-6,14H2,1H3/t9-/m0/s1

InChI Key

QLKZEIPFTZJBAM-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2N1C3CCC3)N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C3CCC3)N

Origin of Product

United States

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